molecular formula C20H26O3 B12455150 4-oxo-Tretinoin

4-oxo-Tretinoin

Cat. No.: B12455150
M. Wt: 314.4 g/mol
InChI Key: GGCUJPCCTQNTJF-DJMXHCDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-Tretinoin, also known as 4-oxo-retinoic acid, is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in dermatology, particularly in the treatment of severe acne and other skin conditions. It is a part of the retinoid family, which includes compounds that are chemically related to vitamin A and are involved in regulating epithelial cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-Tretinoin typically involves the oxidation of retinoic acid. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and preparation of retinoic acid isomers, including 4-oxo-retinoic acid . The reaction conditions often involve the use of oxidizing agents under controlled environments to ensure the stability and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced chromatographic techniques to isolate and purify the compound. The use of tandem mass spectrometry (MS/MS) is also prevalent in ensuring the accurate quantification and quality control of the produced compound .

Chemical Reactions Analysis

Types of Reactions: 4-oxo-Tretinoin undergoes several types of chemical reactions, including:

    Oxidation: Conversion of retinoic acid to 4-oxo-retinoic acid.

    Reduction: Although less common, reduction reactions can revert this compound back to its parent retinoic acid.

    Substitution: Involves the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reaction Conditions: Typically carried out under controlled temperatures and pH to maintain the integrity of the compound.

Major Products Formed: The primary product formed from the oxidation of retinoic acid is 4-oxo-retinoic acid. Other minor products may include various isomers and derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-oxo-Tretinoin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-Tretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it regulates the transcription of genes involved in cell differentiation and proliferation. This regulation helps in normalizing the growth of skin cells and reducing the formation of acne .

Comparison with Similar Compounds

    Tretinoin (all-trans-retinoic acid): A widely used retinoid in acne treatment.

    Isotretinoin (13-cis-retinoic acid): Known for its effectiveness in severe acne cases.

    Adapalene: Another retinoid used in dermatology for acne treatment.

Uniqueness of 4-oxo-Tretinoin: this compound is unique due to its specific oxidation state, which imparts distinct biological activities compared to other retinoids. Its ability to bind to RARs and influence gene transcription makes it a valuable compound in both therapeutic and research settings .

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(2E,4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+

InChI Key

GGCUJPCCTQNTJF-DJMXHCDCSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=C/C(=O)O)/C)C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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